molecular formula C7H7NO4 B1239323 4-Methyl-3-nitrobenzene-1,2-diol CAS No. 92538-95-9

4-Methyl-3-nitrobenzene-1,2-diol

Cat. No. B1239323
CAS RN: 92538-95-9
M. Wt: 169.13 g/mol
InChI Key: JNHOFPQUTOBFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-nitrocatechol is a methylcatechol that is 4-methylcatechol in which the hydrogen at position 3 has been replaced by a nitro group. It is a methylcatechol and a nitrotoluene. It is a conjugate acid of a 4-methyl-3-nitrocatechol(1-).

Scientific Research Applications

Synthesis and Structural Analysis

  • Feng Bai-cheng (2006) synthesized 3,4-methylenedioxy-nitrobenzene, a compound structurally related to 4-Methyl-3-nitrobenzene-1,2-diol, and determined its structure using X-ray crystallography (Feng Bai-cheng, 2006).

Chemical Reaction Mechanisms

  • Haiss and Zeller (2011) investigated the selective methylation of nitrobenzenes, demonstrating the importance of the ortho substituent in these reactions (P. Haiss & K. Zeller, 2011).

Photoreduction Studies

  • Norambuena et al. (2004) studied the reduction of nitrobenzenes with various substituents, including those similar to 4-Methyl-3-nitrobenzene-1,2-diol, providing insights into the photoreduction process and its dependence on the nature of the substituents (E. Norambuena et al., 2004).

Computational Chemistry and Bond Dissociation Energies

  • Shao, Cheng, and Yang (2005) conducted density functional calculations to determine bond dissociation energies in various nitroaromatic compounds, providing a theoretical basis for understanding the stability of compounds like 4-Methyl-3-nitrobenzene-1,2-diol (J. Shao et al., 2005).

Electrochemical Studies

  • Karikalan et al. (2017) focused on the electrocatalytic reduction of nitroaromatic compounds, offering insights into the reactivity and potential environmental applications of compounds like 4-Methyl-3-nitrobenzene-1,2-diol (N. Karikalan et al., 2017).

Biological Activity and Metabolism

  • Teramoto, Tanaka, and Wariishi (2004) explored the fungal metabolism of 4-nitrophenol, a compound structurally related to 4-Methyl-3-nitrobenzene-1,2-diol, highlighting the role of cytochrome P450 in the hydroxylation reaction (H. Teramoto et al., 2004).

properties

CAS RN

92538-95-9

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

4-methyl-3-nitrobenzene-1,2-diol

InChI

InChI=1S/C7H7NO4/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,9-10H,1H3

InChI Key

JNHOFPQUTOBFOM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)O)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=C(C=C1)O)O)[N+](=O)[O-]

Other CAS RN

92538-95-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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